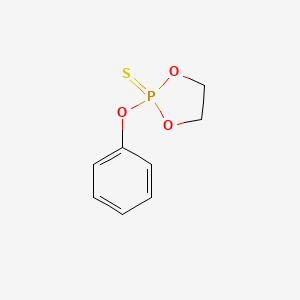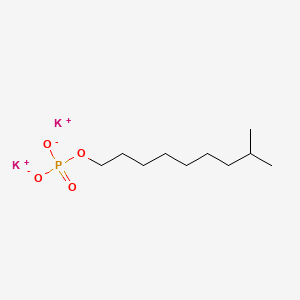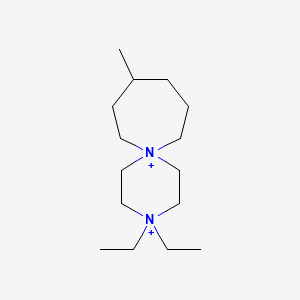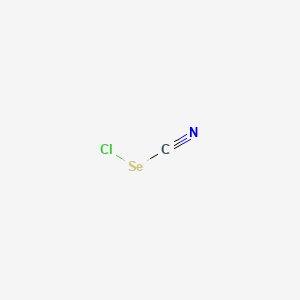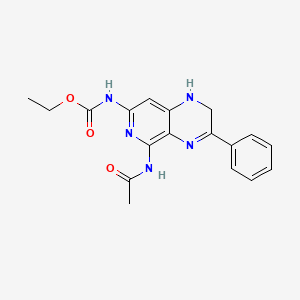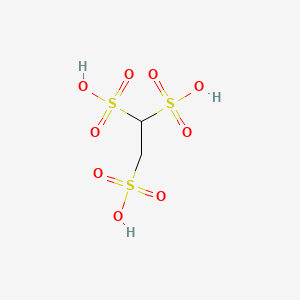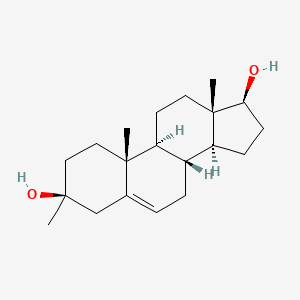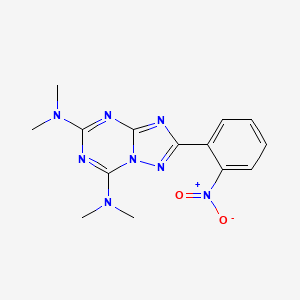
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolo-triazines, which are known for their diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable phenylhydrazine derivative, followed by its reaction with a triazine precursor under acidic or basic conditions to form the triazolo-triazine core. The dimethylamino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the hydroxy(oxido)amino group, potentially leading to the formation of amine or hydroxyl derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted triazolo-triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted triazolo-triazines with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit
Propriétés
Numéro CAS |
91892-55-6 |
|---|---|
Formule moléculaire |
C14H16N8O2 |
Poids moléculaire |
328.33 g/mol |
Nom IUPAC |
5-N,5-N,7-N,7-N-tetramethyl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-16-13-15-11(18-21(13)14(17-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
Clé InChI |
CGWSOSGCEDSGDS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=NC(=NN2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





